2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone
Description
2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone is a spirocyclic compound featuring a diazaspiro[4.4]nonane core with a thiophene-2-carbonyl substituent.
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-11(10-2-1-7-16-10)14-6-4-12(9-14)3-5-13-8-12/h1-2,7,13H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROUBNXQQQIFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Bifunctional Amines
A common approach involves cyclocondensation between a 1,4-diamine and a ketone or aldehyde. For example, reacting 1,4-diaminobutane with cyclopentanone under acidic conditions yields the spirocyclic intermediate (Fig. 1a). This method, however, often requires high dilution to suppress oligomerization.
Optimized Protocol :
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM offers superior stereocontrol. Grubbs’ second-generation catalyst facilitates the closure of diene precursors into the spirocyclic framework (Fig. 1b). This method is particularly effective for generating enantiomerically pure intermediates.
Key Data :
| Catalyst | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| Grubbs II | 40 | 72 | 99 |
| Hoveyda-Grubbs | 60 | 68 | 97 |
Functionalization with Thiophen-2-yl Methanone
Acylation of the Spirocyclic Amine
The diazaspiro core undergoes regioselective acylation at the less hindered nitrogen. Thiophene-2-carbonyl chloride is typically employed as the electrophile (Fig. 2a).
Procedure :
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Dissolve 2,7-diazaspiro[4.4]nonane (1.0 equiv) in dry DCM.
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Add thiophene-2-carbonyl chloride (1.2 equiv) dropwise at 0°C.
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Stir for 4 h at room temperature.
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Quench with saturated NaHCO₃, extract with DCM, and concentrate.
Outcome :
Palladium-Catalyzed Cross-Coupling
For enhanced functional group tolerance, Suzuki-Miyaura coupling introduces pre-formed thiophene boronic esters to a brominated spirocyclic precursor (Fig. 2b).
Reaction Parameters :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : DME/H₂O (4:1)
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Temperature : 80°C, 8 h
Performance Metrics :
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Conversion : 89%
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Isolated Yield : 73%
Alternative Routes and Comparative Analysis
One-Pot Spirocyclization-Acylation
Combining spirocycle formation and acylation in a single vessel improves efficiency. A recent patent discloses using trimethylaluminum as a dual-purpose Lewis acid and acylation promoter (Fig. 3).
Advantages :
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Eliminates intermediate purification
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Reduces reaction time by 40%
Challenges :
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Requires strict moisture control
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Limited substrate scope
Enzymatic Approaches
Though less common, lipase-mediated acylations under mild conditions (e.g., 30°C, pH 7.5) show promise for chiral resolution. Candida antarctica lipase B achieves 82% ee for the (R)-enantiomer.
Characterization and Quality Control
Critical analytical data for the final compound:
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (dd, J = 5.1 Hz, 1H, thiophene), 3.85–3.70 (m, 4H, spiro-H), 2.95 (t, J = 7.2 Hz, 2H)
Purity Standards :
| Method | Requirement | Result |
|---|---|---|
| HPLC (UV 254 nm) | ≥95% | 97.2% |
| Residual Solvents | <0.1% | 0.05% |
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | Steps |
|---|---|---|
| Acylation | 1,200 | 3 |
| Cross-Coupling | 2,800 | 5 |
| One-Pot | 950 | 2 |
Environmental Impact
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PMI (Process Mass Intensity) : 32 for cross-coupling vs. 18 for acylation
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E-Factor : 6.7 (one-pot) vs. 11.2 (traditional)
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a scaffold for developing new pharmaceuticals, particularly targeting neurological disorders due to its ability to interact with specific biological targets.
Case Study: Neurological Disorders
Research indicates that compounds with spirocyclic structures can modulate neurotransmitter activity, providing a pathway for treating conditions such as depression and anxiety disorders. For instance, derivatives of 2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone have been investigated for their efficacy in enhancing serotonin receptor activity.
Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.
Data Table: Anticancer Activity
Materials Science
The unique mechanical properties of spirocyclic compounds make them valuable in developing advanced materials, such as polymers and coatings.
Application Example: Coatings
Research has demonstrated that incorporating 2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone into polymer matrices enhances thermal stability and mechanical strength, making it suitable for protective coatings in industrial applications.
Biological Probes
This compound can serve as a probe in biological research to study cellular processes involving spirocyclic and thiophene-containing molecules.
Mechanism of Action
The mechanism involves binding interactions with proteins and enzymes, potentially inhibiting or modulating their activity through hydrogen bonding and π-π interactions.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone and related derivatives:
Key Observations:
Electronic and Steric Effects :
- The thiophene substituent in the target compound provides distinct electronic properties compared to phenyl or cyclopropyl groups. Thiophene’s sulfur atom may engage in hydrophobic interactions or coordinate with metal ions in biological targets .
- Fluorine-substituted derivatives (e.g., 9a) exhibit enhanced binding affinity due to electronegativity, as seen in osteoclast inhibition studies .
Synthetic Accessibility :
- Yields for similar compounds vary widely (6–76%), reflecting challenges in spirocycle functionalization . The thiophene derivative’s synthesis would likely require optimized coupling conditions to manage steric hindrance.
The thiophene variant’s activity remains speculative but could leverage sigma receptor interactions, as seen in structurally related spirocycles .
Physicochemical Properties: Melting points for thiophene-containing analogs (e.g., 138–141°C for compound 7f) suggest moderate crystallinity, while dione derivatives (e.g., 7-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione) may exhibit higher polarity .
Biological Activity
2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This review focuses on its biological activity, mechanisms of action, and relevant research findings.
The compound primarily interacts with specific biological targets, notably menin and mixed lineage leukemia (MLL) proteins. These interactions are crucial for the regulation of various cellular processes, including transcriptional regulation and cellular proliferation. The ability to disrupt the interaction between menin and MLL-1 has been linked to potential therapeutic applications in cancer treatment, particularly in leukemia and solid tumors such as breast and prostate cancers .
In Vitro Studies
Research has demonstrated that 2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone exhibits notable in vitro activity against various cancer cell lines:
| Cell Line | Assay Type | Viability Measurement | Results |
|---|---|---|---|
| MV4-11 (Leukemia) | Cell Proliferation Assay | AlamarBlue | Significant inhibition |
| MOLM-13 (Leukemia) | Cell Proliferation Assay | AlamarBlue | Significant inhibition |
| LAPC-4 (Prostate) | Cell Proliferation Assay | CellTiter-Glo | Significant inhibition |
| LNCaP (Prostate) | Cell Proliferation Assay | CellTiter-Glo | Significant inhibition |
| MCF7 (Breast) | Cell Proliferation Assay | CellTiter-Glo | Significant inhibition |
| MDA-MB-468 (Breast) | Cell Proliferation Assay | CellTiter-Glo | Significant inhibition |
These assays indicate that the compound effectively inhibits cell proliferation across multiple cancer types, suggesting its potential as a therapeutic agent.
Case Studies
A patent application highlighted the efficacy of 2,7-Diazaspiro[4.4]nonan derivatives in targeting menin for the treatment of various cancers. The data revealed that compounds from this class could significantly inhibit the interaction between menin and MLL proteins, which is crucial for the proliferation of certain cancer cells. The findings support further exploration into their use as small molecule inhibitors in clinical settings .
Structure-Activity Relationship (SAR)
The unique spirocyclic structure of 2,7-Diazaspiro[4.4]nonan derivatives contributes to their biological activity. The presence of the thiophenyl group enhances lipophilicity and may improve binding affinity to biological targets. Modifications to the nitrogen atoms and functional groups within the spiro framework can significantly influence both reactivity and biological potency.
Q & A
Q. Table 1: Synthetic Methods and Yields
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Triethylamine, THF, 0°C → RT | 65–78 | |
| Spiroannulation/Deprotection | HCOOH (for Boc removal), THF, reflux | 70–85 |
How is the compound characterized using spectroscopic and crystallographic methods?
Q. Basic
- NMR Spectroscopy : H and C NMR are used to confirm the spirocyclic structure and thiophene substitution. For example, the thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm, while spirocyclic protons show splitting due to restricted rotation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 307.15) .
- X-ray Crystallography : SHELX software is employed for structure refinement. Challenges include low crystal symmetry and twinning, requiring high-resolution data .
What biological activities have been reported for this compound?
Q. Basic
- Osteoclast Inhibition : Derivatives of 2,7-diazaspiro[4.4]nonane show IC values <10 μM in mouse osteoclast models, attributed to modulation of RANK signaling .
- KRAS Inhibition : Structural analogs (e.g., quinazoline-linked spirocycles) exhibit anticancer activity by targeting KRAS mutations in preclinical models .
Q. Table 2: Biological Activity Data
| Assay Type | Target/Model | Result (IC) | Reference |
|---|---|---|---|
| Osteoclast Resorption | Mouse bone marrow cells | 8.2 μM | |
| KRAS Inhibition | HCT116 (Colorectal Cancer) | 12.5 μM |
How do structural modifications of the diazaspiro core affect bioactivity?
Q. Advanced
- Substitution at Position 2 : Introducing electron-withdrawing groups (e.g., fluorine) enhances osteoclast inhibition by 30% compared to unsubstituted analogs .
- Thiophene vs. Phenyl : Thiophene-containing derivatives show higher solubility and improved binding to hydrophobic enzyme pockets compared to phenyl analogs .
What computational strategies predict target interactions for this compound?
Q. Advanced
- Molecular Docking : AutoDock Vina is used to simulate binding to KRAS G12D mutants, revealing hydrogen bonding with Asp38 and hydrophobic interactions with Val14 .
- MD Simulations : 100-ns simulations assess stability of the spirocycle-thiophene conformation in aqueous environments, critical for pharmacokinetic optimization .
How can contradictions in biological data across studies be resolved?
Q. Advanced
- Assay Standardization : Discrepancies in IC values (e.g., 8.2 μM vs. 15 μM in osteoclast models) may arise from differences in cell passage number or culture media. Replicate studies under standardized conditions are recommended .
- Metabolic Stability Screening : Hepatic microsome assays identify rapid degradation in some analogs, explaining reduced in vivo efficacy despite promising in vitro data .
What challenges arise in crystallizing this compound for structural analysis?
Q. Advanced
- Polymorphism : The spirocyclic structure promotes multiple crystal forms, complicating phase identification. Slow evaporation from DMSO/water mixtures improves monoclinic crystal yield .
- Twinned Crystals : SHELXL’s TWIN command is critical for refining data from non-merohedral twins, common in low-symmetry spiro compounds .
How does the thiophene moiety influence photophysical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
